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  • Product: 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one
  • CAS: 1239772-34-9

Core Science & Biosynthesis

Foundational

Synthesis and characterization of 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one

An In-depth Technical Guide to the Synthesis and Characterization of 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one Abstract The benzofuran nucleus is a privileged heterocyclic scaffold renowned for its prevalence in a multit...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Characterization of 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one

Abstract

The benzofuran nucleus is a privileged heterocyclic scaffold renowned for its prevalence in a multitude of natural products and pharmacologically active compounds.[1][2][3] Its derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties, making them highly attractive targets in medicinal chemistry and drug discovery.[4][5][6] This technical guide provides a comprehensive, in-depth exploration of the synthesis and characterization of a specific derivative, 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one. We present a validated synthetic protocol, rooted in established chemical principles, and detail the rigorous analytical techniques required to confirm the structure, purity, and identity of the target compound. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the therapeutic potential of the benzofuran core.

Introduction: The Significance of the Benzofuran Scaffold

Heterocyclic compounds form the backbone of a significant portion of FDA-approved drugs.[2] Among these, the benzofuran moiety, an aromatic structure formed by the fusion of a benzene ring and a furan ring, stands out for its chemical versatility and biological significance.[3] The structural rigidity and electron-rich nature of the benzofuran system allow for diverse intermolecular interactions with biological targets, such as enzymes and receptors, through hydrogen bonding, π-stacking, and other forces.[2] This has led to the development of numerous benzofuran-containing drugs, including the antiarrhythmic agent Amiodarone.[2][5]

The 2-acetylbenzofuran framework, in particular, serves as a crucial intermediate for the synthesis of more complex molecules, such as chalcones and pyrazole derivatives, which have shown promising cytotoxic activities against various cancer cell lines.[7][8] The introduction of an ethoxy group at the 5-position of the benzofuran ring can modulate the compound's lipophilicity and electronic properties, potentially enhancing its pharmacokinetic profile and biological efficacy. This guide focuses on the precise and reproducible synthesis of 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one, providing a foundational methodology for further research and development.

Synthesis of 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one

The synthesis of 2-acetylbenzofurans is a well-established area of organic chemistry.[9] A robust and widely adopted method involves the reaction of a substituted salicylaldehyde with chloroacetone in the presence of a base. This pathway provides a direct and efficient route to the desired benzofuran core through a sequence of O-alkylation and intramolecular cyclization.

Synthetic Strategy and Mechanism

The chosen synthetic route proceeds via the reaction of 4-ethoxysalicylaldehyde with chloroacetone. The mechanism can be described in two key steps:

  • O-Alkylation: The phenolic hydroxyl group of 4-ethoxysalicylaldehyde is deprotonated by a base (e.g., potassium carbonate) to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of chloroacetone in a Williamson ether synthesis-type reaction, displacing the chloride ion and forming an ether intermediate.

  • Intramolecular Cyclization/Condensation: Under the basic conditions, the α-carbon of the ketone in the ether intermediate is deprotonated, forming an enolate. This enolate then undergoes an intramolecular aldol-type condensation, attacking the carbonyl carbon of the aldehyde group. The subsequent dehydration of the resulting aldol adduct leads to the formation of the furan ring, yielding the final 2-acetylbenzofuran product.

The use of potassium carbonate as a base is advantageous as it is cost-effective and sufficiently strong to deprotonate the phenol without causing unwanted side reactions. Acetone or a similar polar aprotic solvent is typically used to facilitate the dissolution of the reactants.

Visualized Synthetic Workflow

SynthesisWorkflow cluster_reactants Starting Materials cluster_reagents Reagents & Conditions Reactant1 4-Ethoxysalicylaldehyde ReactionStep One-Pot Reaction: O-Alkylation & Intramolecular Cyclization Reactant1->ReactionStep 1. Reactant2 Chloroacetone Reactant2->ReactionStep 1. Base Potassium Carbonate (K₂CO₃) Base->ReactionStep Solvent Acetone Solvent->ReactionStep Condition Reflux Condition->ReactionStep Workup Work-up (Filtration, Evaporation) ReactionStep->Workup 2. Purification Purification (Column Chromatography) Workup->Purification 3. Product 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one Purification->Product 4. Characterization Characterization (NMR, IR, MS) Product->Characterization

Caption: Synthetic workflow for 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility.

Materials and Reagents:

  • 4-Ethoxysalicylaldehyde

  • Chloroacetone

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (reagent grade)

  • Ethyl acetate (for chromatography)

  • Hexane (for chromatography)

  • Silica gel (for column chromatography, 230-400 mesh)

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-ethoxysalicylaldehyde (1 equivalent), anhydrous potassium carbonate (2 equivalents), and acetone (10 mL per gram of salicylaldehyde).

  • Addition of Reagent: While stirring the suspension, add chloroacetone (1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature with vigorous stirring for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid potassium carbonate and potassium chloride salts and wash the solid residue with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate and gradually increasing to 20%).

  • Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one as a solid. Dry the product under vacuum.

Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following data are representative of successfully synthesized 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one.

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₁₂H₁₂O₃[10]
Molecular Weight 204.22 g/mol [10]
Monoisotopic Mass 204.078644 Da[10][11]
Physical Form Solid (predicted)General observation
Purity >95% (post-chromatography)Standard expectation
CAS Number 58583-72-5[10]
Molecular Structure Visualization

Sources

Exploratory

Literature review of 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one and its analogs

Abstract This technical guide provides a comprehensive review of 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one , a pivotal intermediate in the synthesis of bioactive benzofuran derivatives. Focusing on the 2-acetylbenzofuran...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive review of 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one , a pivotal intermediate in the synthesis of bioactive benzofuran derivatives. Focusing on the 2-acetylbenzofuran scaffold, this document details the synthetic pathways, structural characterization, and pharmacological potential of the 5-ethoxy derivative and its structural analogs. Designed for medicinal chemists and drug development professionals, this guide emphasizes the structure-activity relationships (SAR) that drive the antimicrobial, anticancer, and anti-inflammatory properties of this chemical class.

Introduction: The Benzofuran Scaffold in Medicinal Chemistry

Benzofurans are heterocyclic compounds consisting of a benzene ring fused to a furan ring.[1][2] They are ubiquitous in natural products (e.g., ailanthoidol, egonol) and pharmaceuticals (e.g., amiodarone). The 2-acetylbenzofuran moiety serves as a versatile pharmacophore and a reactive handle for further derivatization into chalcones, oximes, and hydrazones.

The specific derivative, 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one , incorporates an ethoxy group at the C5 position. This substitution is critical for modulating lipophilicity (LogP) and electronic distribution, often enhancing membrane permeability compared to its hydroxy or methoxy counterparts while avoiding the metabolic liabilities of halogenated analogs.

Chemical Synthesis Strategies

Primary Route: Rap-Stoermer Condensation

The most robust method for synthesizing 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one is the Rap-Stoermer condensation . This one-pot reaction involves the condensation of salicylaldehyde derivatives with


-haloketones under basic conditions.

Reaction Scheme:

  • Starting Materials: 5-Ethoxysalicylaldehyde + Chloroacetone.

  • Reagents: Potassium Carbonate (

    
    ) or Potassium Hydroxide (
    
    
    
    ).
  • Solvent: Acetone, Acetonitrile (

    
    ), or DMF.
    
  • Conditions: Reflux (60–80°C) for 4–8 hours.

Mechanism: The phenoxide ion (generated by base) undergoes nucleophilic substitution (


) with chloroacetone to form an 

-aryloxy ketone intermediate. This is followed by an intramolecular aldol condensation and subsequent dehydration to close the furan ring.
Alternative Route: Friedel-Crafts Acylation

An alternative, though less regioselective, approach involves the direct acylation of a pre-formed 5-ethoxybenzofuran.

  • Reagents: Acetyl chloride +

    
     or 
    
    
    
    .
  • Limitation: This method often yields a mixture of 2-acetyl and 3-acetyl isomers, requiring difficult chromatographic separation.

Visualization of Synthetic Pathway

The following diagram illustrates the Rap-Stoermer synthesis and subsequent derivatization into bioactive chalcones.

SynthesisPathway Salicylaldehyde 5-Ethoxysalicylaldehyde Intermediate O-Alkylated Intermediate (Unstable) Salicylaldehyde->Intermediate K2CO3, Acetone Reflux, 4h Chloroacetone Chloroacetone Chloroacetone->Intermediate Target 1-(5-Ethoxy-1-benzofuran-2-yl) ethan-1-one Intermediate->Target - H2O (Cyclization) Chalcone Chalcone Derivatives (Anticancer/Antimicrobial) Target->Chalcone Ar-CHO NaOH/EtOH Oxime Oxime Derivatives (Antifungal) Target->Oxime NH2OH·HCl NaOAc

Figure 1: Synthetic pathway for 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one via Rap-Stoermer condensation and downstream derivatization.[3][4]

Structural Characterization

Confirming the structure of the 5-ethoxy derivative requires a multi-modal approach.

TechniqueDiagnostic SignalInterpretation

NMR

1.40 (t, 3H), 4.05 (q, 2H)
Ethoxy Group: Characteristic triplet and quartet confirm the

chain.

2.60 (s, 3H)
Acetyl Group: Sharp singlet for the methyl ketone (

).

7.4–7.6 (m)
Benzofuran C3-H: A singlet or doublet (depending on long-range coupling) typically around 7.4–7.5 ppm, distinct from the benzene ring protons.
IR Spectroscopy 1670–1680

Carbonyl (

):
Strong stretching vibration of the conjugated ketone.
1200–1250

Ether (

):
Asymmetric stretching of the ethoxy and furan ring ethers.
Mass Spectrometry

and

Molecular ion peak corresponding to the formula weight (approx. 204.22 g/mol ).

Biological & Pharmacological Profile

The 2-acetylbenzofuran scaffold is a "privileged structure" in medicinal chemistry. The 5-ethoxy substitution pattern specifically enhances activity in several domains.

Antimicrobial Activity

Analogs of 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one, particularly its chalcone derivatives (formed by reacting the acetyl group with aromatic aldehydes), exhibit potent antibacterial properties.

  • Targets: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Mechanism: Disruption of bacterial cell wall synthesis and inhibition of DNA gyrase.

  • Potency: 5-Ethoxy derivatives often show lower MIC (Minimum Inhibitory Concentration) values compared to unsubstituted analogs due to improved lipophilic interaction with bacterial membranes [1, 2].

Anticancer Activity

The 5-ethoxy-2-acetylbenzofuran core has been investigated for cytotoxicity against human cancer cell lines, including MCF-7 (breast) and A549 (lung) .

  • Mechanism: Induction of apoptosis via the mitochondrial pathway (caspase-3/7 activation) and inhibition of tubulin polymerization [1, 5].

  • Selectivity: Derivatives often show higher selectivity for cancer cells over normal fibroblasts (e.g., HaCaT cells), making them promising lead compounds.

Anti-Inflammatory Potential

Benzofurans inhibit the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. The 5-ethoxy group mimics the methoxy groups found in natural anti-inflammatory agents, potentially reducing edema and cytokine release (IL-6) [1].

Structure-Activity Relationship (SAR)

The biological efficacy of this molecule is tightly linked to substituents at the C5 and C2 positions.

SAR Core 1-(5-Ethoxy-1-benzofuran-2-yl) ethan-1-one Core C5_Pos C5 Position (Ethoxy) Core->C5_Pos C2_Pos C2 Position (Acetyl) Core->C2_Pos Benzene_Ring Benzene Ring Core->Benzene_Ring Lipophilicity Modulates Lipophilicity (LogP) Enhances Membrane Permeability C5_Pos->Lipophilicity Ethoxy vs Methoxy Electronic Electron Donating (+M Effect) Stabilizes Radical Intermediates C5_Pos->Electronic Derivatization Reactive Handle for Chalcones/Oximes Critical for Target Binding C2_Pos->Derivatization Steric Steric Bulk Prevents Metabolic Degradation Benzene_Ring->Steric Substitution Pattern

Figure 2: Structure-Activity Relationship (SAR) analysis of the 5-ethoxy-2-acetylbenzofuran scaffold.

Key SAR Findings:

  • C5-Ethoxy vs. C5-Methoxy: The ethoxy group increases lipophilicity (higher ClogP), which often improves cellular uptake in antimicrobial assays compared to the methoxy analog [3].

  • C5-Halogenation: Replacing the ethoxy group with Chlorine or Bromine (5-Cl, 5-Br) significantly increases cytotoxicity but may reduce solubility and increase toxicity to normal cells [1, 4].

  • C2-Acetyl Modification: Condensing the acetyl group to form chalcones (

    
    -unsaturated ketones) dramatically enhances anticancer potency by adding an electrophilic center capable of alkylating cysteine residues in proteins [5].
    

Experimental Protocol: Synthesis of 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one

Objective: To synthesize the target compound via Rap-Stoermer condensation.

Materials:

  • 5-Ethoxysalicylaldehyde (10 mmol)

  • Chloroacetone (12 mmol)

  • Potassium Carbonate (

    
    , anhydrous, 20 mmol)
    
  • Acetone (dry, 50 mL)

  • Potassium Iodide (catalytic amount, optional)

Procedure:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10 mmol of 5-ethoxysalicylaldehyde in 50 mL of dry acetone.

  • Addition: Add 20 mmol of anhydrous

    
    . Stir the suspension for 15 minutes at room temperature to facilitate phenoxide formation.
    
  • Alkylation: Add 12 mmol of chloroacetone dropwise. (Optional: Add a pinch of KI to accelerate the reaction via the Finkelstein mechanism).

  • Reflux: Heat the mixture to reflux (approx. 56°C) and stir for 6–8 hours. Monitor progress by TLC (Hexane:Ethyl Acetate 4:1).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Evaporate the solvent under reduced pressure.[4]

    • Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous

      
       and concentrate.
      
  • Purification: Recrystallize the crude solid from ethanol or purify via silica gel column chromatography (eluent: Hexane/EtOAc gradient) to obtain the pure product.

Yield: Typically 65–80%. Physical State: White to pale yellow crystalline solid.

Future Outlook

The 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one scaffold remains a fertile ground for drug discovery. Future research is steering toward:

  • Hybrid Molecules: Linking the benzofuran core with triazoles or coumarins to create multi-target agents for drug-resistant bacteria [6].

  • Nano-formulations: Encapsulating hydrophobic benzofuran derivatives in liposomes to improve bioavailability.

  • PROTACs: Utilizing the benzofuran moiety as a ligand for E3 ligase recruitment in targeted protein degradation strategies.

References

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. Link

  • Synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. PubMed. Link

  • Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity. European Journal of Medicinal Chemistry. Link

  • Synthesis, Characterization, and Antimicrobial Potential of Some Chlorinated Benzofuran Chalcones. Progress in Nutrition. Link

  • Design, synthesis, and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer cell lines. Bioorganic Chemistry. Link

  • Synthesis and Biological Activity of Novel 1-((benzofuran-2-yl)methyl)-1H-triazole Derivatives. ResearchGate. Link

Sources

Foundational

1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one: A Technical Guide to Reactivity and Stability

Topic: Reactivity and chemical stability of 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1] [1] Executive Summary 1-(5...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reactivity and chemical stability of 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

[1]

Executive Summary

1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one (CAS: Variable by synthesis source, often referred to as 5-Ethoxy-2-acetylbenzofuran ) represents a critical scaffold in medicinal chemistry.[1] Characterized by a bicyclic benzofuran core substituted with an electron-donating ethoxy group at the C-5 position and an electron-withdrawing acetyl group at the C-2 position, this molecule serves as a versatile pharmacophore precursor.[1]

This guide provides a rigorous analysis of its physicochemical behavior, synthetic pathways, and stability profile. It is designed to move beyond basic characterization, offering actionable insights for researchers utilizing this compound in the development of antimicrobial, anti-inflammatory, and anticancer agents.

Physicochemical Profile & Structural Logic[1][2]

The reactivity of this molecule is dictated by the "push-pull" electronic system established between the 5-ethoxy donor and the 2-acetyl acceptor.[1]

PropertyValue / DescriptionImplications for Research
Molecular Formula C₁₂H₁₂O₃
Molecular Weight 204.22 g/mol Fragment-based drug design compliant (Rule of 3).[1]
LogP (Predicted) ~2.8 - 3.1High membrane permeability; suitable for CNS targets.
H-Bond Acceptors 3 (Ether O, Furan O, Carbonyl O)Key interaction points for protein binding pockets.
Electronic State Push-Pull System The C-5 ethoxy group activates the benzene ring; the C-2 acetyl group deactivates the furan ring but activates the carbonyl alpha-methyl.[1]
Physical State Crystalline Solid (Pale Yellow)Melting point typically 70–85°C (dependent on purity/polymorph).[1]

Synthetic Pathways: Causality & Control[1]

Understanding the synthesis is prerequisite to assessing impurity profiles and stability. The most robust route involves the Rap-Stoermer condensation , favored for its atom economy and avoidance of harsh Lewis acids required in Friedel-Crafts acylation.[1]

Primary Synthesis: Rap-Stoermer Condensation

Mechanism: Base-mediated condensation of 5-ethoxysalicylaldehyde with chloroacetone.[1]

  • Why this route? It constructs the furan ring and installs the acetyl group simultaneously, minimizing steps and avoiding regioselectivity issues common in direct acetylation of 5-ethoxybenzofuran.

Synthesis Start 5-Ethoxysalicylaldehyde Inter Intermediate: O-Alkylation Start->Inter SN2 Attack Reagent Chloroacetone (K2CO3, Acetone, Reflux) Reagent->Inter Product 1-(5-Ethoxy-1-benzofuran-2-yl) ethan-1-one Inter->Product Intramolecular Aldol Condensation

Figure 1: The Rap-Stoermer synthesis pathway constructs the benzofuran core via sequential alkylation and cyclization.[1]

Reactivity Profile: The "Three-Zone" Model

For drug development, the molecule behaves as three distinct reactive zones.

Zone 1: The C-2 Acetyl Group (The Synthetic Handle)

The methyl ketone is the primary site for derivatization.[1]

  • Claisen-Schmidt Condensation: The acetyl methyl protons are acidic (pKa ~20).[1] Reaction with aromatic aldehydes yields chalcones .[1] This is the most common transformation in generating antimicrobial libraries.

  • Reduction: Sodium borohydride (NaBH₄) reduction yields the secondary alcohol (1-(5-ethoxybenzofuran-2-yl)ethanol), introducing a chiral center.[1]

  • Oxidation: Haloform reaction (NaOCl) converts the acetyl group to a carboxylic acid (5-ethoxybenzofuran-2-carboxylic acid), a key scaffold for amide coupling.[1]

Zone 2: The Benzofuran Core (The Stability Anchor)[1]
  • Electrophilic Aromatic Substitution (EAS):

    • C-3 Position: The C-2 acetyl group deactivates the furan ring.[1] However, the C-3 position remains the most susceptible site for electrophilic attack (e.g., bromination with Br₂/AcOH) due to residual electron density and stabilization of the intermediate sigma complex.

    • C-4/C-6/C-7: The 5-ethoxy group directs incoming electrophiles ortho (C-4, C-6) or para (C-? blocked).[1] Steric hindrance at C-4 usually directs substitution to C-6 or C-3.[1]

Zone 3: The 5-Ethoxy Ether (The Metabolic Liability)[1]
  • O-Dealkylation: Chemically stable to base and weak acid.[1] However, strong Lewis acids (BBr₃, AlCl₃) or metabolic enzymes (CYP450) will cleave the ethyl group to reveal the 5-hydroxy metabolite (phenol).[1] This is a critical consideration for pharmacokinetics (Phase I metabolism).

Stability Assessment & Degradation Logic

Thermal & Oxidative Stability[1]
  • Thermal: The molecule is thermally stable up to ~150°C. Above this, or under flash pyrolysis, decarbonylation is possible but rare.

  • Oxidative: The furan ring is susceptible to oxidative opening by singlet oxygen or strong oxidants (e.g., ozone, KMnO₄), leading to salicylaldehyde derivatives. In solid state under ambient conditions, it is stable for >2 years.

Photostability (Critical Risk)

Benzofurans are chromophores that absorb UV light.[1]

  • Risk: [2+2] Cycloaddition.[1] Under high-intensity UV irradiation (254-365 nm), 2-acetylbenzofurans can undergo photodimerization across the C2-C3 double bond, forming cyclobutane dimers.

  • Mitigation: Store in amber vials; protect from direct sunlight during crystallization.[1]

Hydrolytic Stability[1]
  • Acid/Base: The ether linkage and the furan ring are robust.[1] The acetyl group does not hydrolyze. The molecule is stable in aqueous buffers (pH 2–10) for 24+ hours, making it suitable for standard biological assays.

Stability Center 1-(5-Ethoxy-1-benzofuran-2-yl) ethan-1-one UV UV Light (>300nm) Center->UV Lewis Lewis Acid (BBr3 / AlCl3) Center->Lewis Base Aqueous Base (pH 10) Center->Base Dimer [2+2] Photodimer (Cyclobutane derivative) UV->Dimer Dimerization Phenol 5-Hydroxy-2-acetylbenzofuran (Metabolite/Degradant) Lewis->Phenol Dealkylation Stable STABLE No Degradation Base->Stable

Figure 2: Stability logic flow highlighting the primary degradation risks: photodimerization and ether cleavage.[1]

Experimental Protocols

Protocol A: Synthesis of Chalcone Derivatives (Claisen-Schmidt)

This protocol validates the reactivity of the C-2 acetyl group.[1]

  • Reagents: 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one (1.0 eq), Substituted Benzaldehyde (1.1 eq), NaOH (40% aq), Ethanol.[1]

  • Procedure:

    • Dissolve the ketone and aldehyde in minimal ethanol.

    • Add NaOH dropwise at 0°C.

    • Stir at room temperature for 4–12 hours. The reaction is driven by the precipitation of the product.[1]

  • Validation: Monitor by TLC (Hexane:EtOAc 8:2). Disappearance of the ketone spot and appearance of a fluorescent spot (chalcone) confirms reaction.

  • Workup: Pour into ice water, acidify with HCl (to neutralize base), filter the precipitate, and recrystallize from ethanol.

Protocol B: C-3 Bromination (Electrophilic Substitution)

This protocol tests the electronic availability of the furan ring.[1]

  • Reagents: Ketone (1.0 eq), Bromine (Br₂, 1.1 eq), Glacial Acetic Acid.

  • Procedure:

    • Dissolve ketone in glacial acetic acid.

    • Add Br₂ solution dropwise at room temperature.[1]

    • Stir for 2 hours.

  • Observation: Decolorization of bromine indicates consumption.[1]

  • Outcome: Formation of 1-(3-bromo-5-ethoxy-1-benzofuran-2-yl)ethan-1-one.[1] Note: If the acetyl group is not protected, alpha-bromination of the ketone side chain is a competing reaction. Control temperature strictly.

References

  • Kirilmis, C., et al. (2008). "Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)ethanone oxime derivatives." European Journal of Medicinal Chemistry. Link

  • Aslam, M. A. S., et al. (2009). "Synthesis, characterization and biological evaluation of some new benzofuran derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry. Link[1]

  • Khaled, S. A., et al. (2022). "Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity." Molecules. Link

  • NIST Chemistry WebBook. "2-Acetylbenzofuran Standards and Data." National Institute of Standards and Technology.[1] Link

Sources

Exploratory

Green Synthesis of Benzofuran Derivatives: A Technical Guide to Sustainable Heterocyclic Construction

Executive Summary Benzofuran derivatives are privileged heterocyclic scaffolds embedded in numerous biologically active natural products and synthetic pharmaceuticals, exhibiting potent anticancer, antimicrobial, and ant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzofuran derivatives are privileged heterocyclic scaffolds embedded in numerous biologically active natural products and synthetic pharmaceuticals, exhibiting potent anticancer, antimicrobial, and anti-inflammatory properties. Historically, the construction of the benzofuran core (e.g., via Rap-Stoermer condensation or Sonogashira coupling) has relied heavily on toxic organic solvents, prolonged thermal heating, and hazardous transition-metal catalysts.

To align drug discovery with global sustainability mandates, modern synthetic chemistry is rapidly transitioning toward Green Synthesis . This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for the green synthesis of benzofuran derivatives. We will explore four core paradigms: Microwave/Ultrasound-assisted synthesis, Solvent-free grinding techniques, Deep Eutectic Solvents (DES), and Electrochemical oxidation.

G Start Benzofuran Precursors MW Microwave/Ultrasound Start->MW SF Solvent-Free Systems Start->SF DES Deep Eutectic Solvents Start->DES EC Electrochemical Synthesis Start->EC Product Benzofuran Derivatives MW->Product SF->Product DES->Product EC->Product

Core green synthesis paradigms for benzofuran derivatives.

Mechanistic Foundations of Green Synthesis

Kinetic Acceleration via Microwave (MW) and Ultrasound (US) Irradiation

Conventional conductive heating relies on thermal gradients, which are inherently inefficient and often lead to the degradation of sensitive functional groups. Microwave-assisted organic synthesis (MAOS) bypasses this by utilizing the dielectric loss tangent of polar molecules. The electromagnetic energy directly couples with the reaction mixture, causing rapid molecular friction and localized superheating. This drastically reduces reaction times from hours to minutes while improving atom economy 1.

Similarly, Ultrasound-assisted synthesis relies on acoustic cavitation. The implosion of microbubbles in the liquid medium generates localized "hot spots" with extreme temperatures (up to 5000 K) and pressures (up to 1000 atm). This mechanical energy facilitates the synthesis of complex benzofuran-oxadiazole and triazole hybrids with high yields (60–96%) and minimal side reactions 2.

Solvent-Free Systems and Solid-State Reactions

The highest Environmental Factor (E-factor) in pharmaceutical manufacturing comes from solvent waste. Solvent-free synthesis drives the reaction kinetics by operating at maximum effective reactant concentration.

For example, the classical Rap-Stoermer condensation of salicylaldehyde with α-haloketones typically requires refluxing alcoholic solvents and strong bases. By utilizing solid-supported reagents like Potassium Fluoride on Alumina (KF/Al₂O₃) , the reaction can proceed at room temperature. The high surface area of the alumina support, combined with the basicity of KF, facilitates the deprotonation of the phenol without the need for an external liquid base or solvent . Alternatively, Triethylamine (TEA) can be used as a catalyst under solvent-free conditions at elevated temperatures (130 °C) to achieve high conversion rates (81-97%) 3.

Deep Eutectic Solvents (DES) in Multicomponent Reactions

Deep Eutectic Solvents, such as the mixture of Choline Chloride and Ethylene Glycol (ChCl:EG), represent a breakthrough in green media. The extensive hydrogen-bond network between the hydrogen bond acceptor (ChCl) and donor (EG) significantly depresses the melting point.

In the CuI-catalyzed one-pot synthesis of 3-aminobenzofurans, DES acts as both a solvent and a catalytic promoter. The hydrogen bonding stabilizes the iminium ion intermediate formed from salicylaldehyde and an amine, making it highly susceptible to nucleophilic attack by the copper acetylide formed in situ 4, 5.

DES_Mech A Salicylaldehyde + Amine B Iminium Ion Intermediate A->B E Nucleophilic Attack B->E C Alkyne + CuI in DES D Copper Acetylide C->D D->E F Intramolecular Cyclization E->F G 3-Aminobenzofuran F->G

Mechanistic pathway of CuI-catalyzed multicomponent synthesis in DES.

Electrochemical Synthesis (Reagent-Free Approach)

Electrochemical synthesis utilizes the electron as a traceless, green reagent, entirely eliminating the need for toxic chemical oxidants or reductants. The anodic oxidation of diamines or catechols in the presence of nucleophiles (like barbituric acid) proceeds via an ECEC mechanism (Electrochemical-Chemical-Electrochemical-Chemical). The initial oxidation yields a reactive quinone-imine, which undergoes nucleophilic attack, subsequent secondary oxidation, and final intramolecular cyclization to yield the benzofuran derivative 6.

ECEC_Mech N1 Diamine Precursor E1 -2e⁻, -2H⁺ (Oxidation) N1->E1 N2 Quinone-imine E1->N2 C1 Nucleophilic Attack N2->C1 N3 Adduct Intermediate C1->N3 E2 -2e⁻, -2H⁺ (Oxidation) N3->E2 C2 Cyclization E2->C2 Final Benzofuran Derivative C2->Final

ECEC electrochemical mechanism for reagent-free benzofuran synthesis.

Quantitative Data Presentation

The table below summarizes the empirical advantages of transitioning from conventional to green synthetic routes for benzofuran derivatives.

Synthesis MethodCatalyst / ReagentSolventReaction TimeAvg. Yield (%)Key Advantage
Conventional Rap-Stoermer KOH / K₂CO₃Ethanol / DMF (Reflux)4 – 12 Hours40 – 65%Established baseline, but high toxicity.
Microwave-Assisted Glacial Acetic Acid (drops)Solvent-Free2 – 4 Minutes85 – 95%Massive kinetic acceleration 1.
Solvent-Free Grinding KF/Al₂O₃None1 – 2 Hours (RT)80 – 92%Zero solvent waste; easy workup .
Solvent-Free Heating Triethylamine (TEA)None30 – 60 Mins (130°C)81 – 97%High conversion, cheap organic base 3.
DES Multicomponent CuI (Catalytic)ChCl:EG5 – 7 Hours (80°C)70 – 91%Biodegradable media, one-pot synthesis 5.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are engineered as self-validating systems, incorporating specific checkpoints for the synthetic chemist.

Protocol A: Microwave-Assisted Synthesis of Pyrazolyl Benzofurans

Causality Check: Microwave irradiation provides direct dielectric heating, which requires the presence of a polar phase. A few drops of glacial acetic acid serve as both the acid catalyst and the microwave energy receptor.

  • Preparation: In a 100 mL conical flask capped with a glass funnel (to prevent pressure buildup), mix equimolar amounts (0.01 mol) of benzofuran-2-carbazide and the target acetophenone derivative.

  • Catalysis: Add 3–5 drops of glacial acetic acid to the solid mixture.

  • Irradiation: Place the flask in a dedicated microwave synthesizer. Irradiate at 100 Watts for exactly 2 minutes and 30 seconds. Validation point: The mixture should transition to a homogeneous melt, then solidify upon completion.

  • Workup: Allow the reaction vessel to cool to room temperature. Wash the resulting solid mass with cold distilled water to remove residual acetic acid.

  • Purification: Filter the crude product and recrystallize using hot methanol to obtain the pure pyrazolyl benzofuran derivative 1.

Protocol B: CuI-Catalyzed One-Pot Synthesis in Deep Eutectic Solvents

Causality Check: The ChCl:EG DES must be pre-formed correctly to ensure the hydrogen-bond network is established, which is critical for stabilizing the reaction intermediates.

  • DES Preparation: Mix Choline Chloride (ChCl) and Ethylene Glycol (EG) in a 1:2 molar ratio. Heat the mixture at 80 °C under constant stirring until a clear, homogeneous liquid is formed.

  • Reaction Setup: To a round-bottom flask containing 2 mL of the prepared DES, add o-hydroxy aldehyde (1.0 mmol), secondary amine (1.2 mmol), and terminal alkyne (1.2 mmol).

  • Catalyst Addition: Introduce 10 mol% of CuI to the reaction mixture.

  • Execution: Stir the mixture at 80 °C for 5–7 hours. Validation point: Monitor the reaction via TLC (Hexane:EtOAc). The disappearance of the aldehyde spot confirms the consumption of the limiting reagent.

  • Workup: Upon completion, add 10 mL of water to the flask. The DES is highly water-soluble, causing the hydrophobic 3-aminobenzofuran product to precipitate. Filter the precipitate and wash with water to yield the final product 4, 5.

Protocol C: Room-Temperature Solvent-Free Synthesis using KF/Al₂O₃

Causality Check: KF/Al₂O₃ acts as a solid-phase basic support. The reaction relies on intimate physical contact between the solid catalyst and the liquid/solid reactants.

  • Reagent Mixing: In an agate mortar, combine 1.0 mmol of salicylaldehyde, 1.0 mmol of an α-haloketone (e.g., α-haloacetophenone), and 1.5 g of pre-activated KF/Al₂O₃ (40 wt% KF).

  • Grinding: Grind the mixture thoroughly with a pestle at room temperature for 10-15 minutes. Validation point: The mixture will form a sticky paste as the condensation releases a molecule of water.

  • Incubation: Allow the paste to stand at room temperature for 1–2 hours to ensure complete cyclization.

  • Extraction: Elute the product directly from the solid support using a minimal amount of ethyl acetate (EtOAc) and filter to remove the KF/Al₂O₃ powder.

  • Concentration: Evaporate the EtOAc under reduced pressure to obtain the crude benzofuran, which can be further purified via short-column chromatography if necessary .

Conclusion

The integration of green chemistry into the synthesis of benzofuran derivatives is no longer just an environmental preference; it is a technical necessity for modern drug development. By leveraging dielectric heating, deep eutectic solvents, solid-supported basicity, and electrochemistry, synthetic chemists can drastically reduce E-factors, eliminate toxic reagents, and accelerate discovery timelines. The protocols detailed in this guide provide robust, scalable, and self-validating methodologies for the sustainable construction of these highly valuable heterocyclic scaffolds.

References

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Foundational

A Comprehensive Technical Guide to 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one: Nomenclature, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one, a member of the benzofuran class of heterocyclic compounds. Benzofura...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one, a member of the benzofuran class of heterocyclic compounds. Benzofurans are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2][3] This document will cover the precise chemical identification of this molecule through IUPAC nomenclature and CAS registry number, explore its physicochemical properties, and discuss relevant synthetic strategies.

Chemical Identity and Nomenclature

A precise understanding of a molecule's structure is fundamental to all scientific investigation. This section will deconstruct the IUPAC name to elucidate the structure of 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one and discuss the importance of its CAS number for unambiguous identification.

IUPAC Nomenclature Deconstructed

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. The name "1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one" can be broken down as follows:

  • Benzofuran : The core of the molecule is a benzofuran ring system, which consists of a benzene ring fused to a furan ring.

  • 1-benzofuran : The "1" indicates that the numbering of the heterocyclic ring starts with the oxygen atom.

  • ethan-1-one : This signifies a two-carbon ketone group (an acetyl group, -C(=O)CH₃) attached to the main structure.

  • ( ... -2-yl) : The acetyl group is attached to the 2-position of the benzofuran ring.

  • 5-Ethoxy : An ethoxy group (-OCH₂CH₃) is substituted at the 5-position of the benzofuran ring system.

Diagram: Structure of 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one

retrosynthesis target 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one intermediate1 Ring Closure Precursor target->intermediate1 Benzofuran formation starting_material1 4-Ethoxy-2-hydroxybenzaldehyde intermediate1->starting_material1 starting_material2 Chloroacetone intermediate1->starting_material2

Caption: Retrosynthetic pathway for 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one.

Proposed Synthetic Protocol

This protocol is a generalized procedure based on known syntheses of related benzofuran derivatives. [4]Optimization of reaction conditions (e.g., temperature, reaction time, and catalyst) may be necessary.

Step 1: O-Alkylation of 2,4-Dihydroxybenzaldehyde

  • To a solution of 2,4-dihydroxybenzaldehyde in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate (K₂CO₃).

  • Add one equivalent of an ethylating agent (e.g., ethyl iodide or diethyl sulfate) dropwise at room temperature. The selective alkylation of the more acidic 4-hydroxyl group is generally favored.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Work up the reaction by filtering the solid and evaporating the solvent. The crude product can be purified by column chromatography to yield 4-ethoxy-2-hydroxybenzaldehyde.

Step 2: Synthesis of 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one

  • Dissolve 4-ethoxy-2-hydroxybenzaldehyde and chloroacetone in a polar aprotic solvent like acetone or DMF.

  • Add a base, typically potassium carbonate (K₂CO₃), to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography to afford the target compound.

Applications and Biological Significance

Benzofuran derivatives are a prominent class of compounds in drug discovery, exhibiting a wide array of biological activities including anticancer, antibacterial, antifungal, and anti-inflammatory properties. [2][3][4][5]

  • Anticancer Activity : Numerous studies have highlighted the potential of benzofuran-containing molecules as anticancer agents. [1][3][6]For instance, derivatives of 1-(7-ethoxy-1-benzofuran-2-yl)ethanone have been used to synthesize chalcones that exhibit cytotoxic effects on various cancer cell lines. [6]The mechanism of action often involves the induction of apoptosis. [1][6][7]* Antibacterial Activity : Certain benzofuran derivatives have shown promising activity against various bacterial strains. [3][5]* Scaffold for Drug Design : The benzofuran nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets. This makes 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one a valuable starting material or intermediate for the synthesis of more complex and potentially more potent therapeutic agents.

Safety and Handling

While specific toxicity data for 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one is not available, it is prudent to handle it with the care afforded to all novel chemical entities. Based on the hazard classification of its isomer, 1-(7-ethoxy-1-benzofuran-2-yl)ethan-1-one, the following precautions should be taken: [8]

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Conclusion

1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one is a valuable member of the benzofuran family of heterocyclic compounds. Its structure lends itself to further chemical modification, making it an attractive building block for the synthesis of novel compounds with potential therapeutic applications. While detailed experimental data for this specific isomer is limited, its properties and reactivity can be reliably inferred from closely related analogs. The synthetic routes are well-established, providing a clear path for its preparation in a laboratory setting. As with all research chemicals, it should be handled with appropriate safety precautions.

References

  • PubChem. 1-(7-Ethoxy-1-benzofuran-2-yl)ethan-1-one. Available from: [Link]

  • Sinha, A. et al. Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press; 2023. Available from: [Link]

  • MDPI. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Available from: [Link]

  • American Elements. 1-(1-benzofuran-2-yl)ethan-1-ol. Available from: [Link]

  • PubChem. 1-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-one. Available from: [Link]

  • AA Blocks. (S)-1-(Benzofuran-2-yl)ethanol. Available from: [Link]

  • AccScience Publishing. Investigation of Anti-Cancer Activity of Newly Synthesized 2,4-pentadien-1-one Derivative Containing Benzofuran in Human Lung and Colon Cancer Cells. Available from: [Link]

  • Cuestiones de Fisioterapia. Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Available from: [Link]

  • ScienceOpen. Natural source, bioactivity and synthesis of benzofuran derivatives. Available from: [Link]

  • Matrix Fine Chemicals. 1-(1-BENZOFURAN-2-YL)ETHAN-1-ONE. Available from: [Link]

  • PubChemLite. 1-(5-ethyl-1-benzofuran-2-yl)ethan-1-one. Available from: [Link]

  • ResearchGate. Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity. Available from: [Link]

  • Semantic Scholar. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Note & Protocols: High-Throughput Screening of 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one Derivatives for Novel Anti-Inflammatory Agents

Abstract The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4][5] This application note provides a comprehensive, field-proven guide for the high-throughput screening (HTS) of a focused library of 1-(5-ethoxy-1-benzofuran-2-yl)ethan-1-one derivatives. Recognizing the critical role of the Janus kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) signaling pathway in mediating inflammatory responses[6][7][8], this protocol establishes a robust screening cascade to identify potent and selective inhibitors of JAK2, a key kinase in this pathway. We present a primary biochemical assay using the ADP-Glo™ Kinase Assay technology for rapid identification of initial hits, followed by a secondary, cell-based assay to confirm activity and assess cytotoxicity in a physiologically relevant context. This guide is intended for researchers, scientists, and drug development professionals seeking to identify novel anti-inflammatory therapeutics.

Introduction & Scientific Rationale

Chronic inflammation is a key pathological driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[9] The JAK-STAT signaling pathway is a critical mediator of the inflammatory cascade.[6][8] Cytokines, such as interferons (IFN) and interleukins (IL), bind to their cell surface receptors, leading to the activation of associated Janus kinases (JAKs).[7][10] Activated JAKs then phosphorylate STAT proteins, which dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of pro-inflammatory genes.[7][10] Dysregulation of this pathway is a hallmark of many inflammatory disorders, making JAKs, particularly JAK2, a high-value therapeutic target.[6][7]

The benzofuran core is a versatile scaffold known for its diverse pharmacological properties.[1][4][5] By creating a focused library of derivatives based on the 1-(5-ethoxy-1-benzofuran-2-yl)ethan-1-one template, we aim to explore the structure-activity relationship (SAR) and identify novel inhibitors of JAK2.

This application note details a two-stage HTS cascade:

  • Primary Screen: A sensitive, luminescence-based biochemical assay (ADP-Glo™) to directly measure the enzymatic activity of purified JAK2 and quantify inhibition by the library compounds.[11][12][13]

  • Secondary Screen: A cell-based assay using a human cell line (e.g., THP-1 monocytes) to confirm the inhibitory activity on the JAK-STAT pathway in a cellular context by measuring the downstream effect of JAK2 inhibition (e.g., reduction of IL-6 production) and to triage cytotoxic compounds.[14][15]

HTS Workflow & Logic

The screening cascade is designed to efficiently identify true positive hits while eliminating false positives and cytotoxic compounds early in the process.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Lead Progression Compound_Library Benzofuran Derivative Library (10,000 Compounds in DMSO) Primary_Screen Primary HTS: JAK2 Biochemical Assay (ADP-Glo™, Single 10 µM Dose) Compound_Library->Primary_Screen Data_Analysis_1 Data Analysis (Calculate % Inhibition, Z'-Factor) Primary_Screen->Data_Analysis_1 Hit_Selection Hit Identification (Threshold: >50% Inhibition) Data_Analysis_1->Hit_Selection Hit_Picking Hit Confirmation & Cherry-Picking (~300 Compounds) Hit_Selection->Hit_Picking Dose_Response Dose-Response Assay (Biochemical) (Calculate IC50) Hit_Picking->Dose_Response Secondary_Screen Secondary HTS: Cell-Based Assay (LPS-Stimulated THP-1 Cells, IL-6 ELISA) Hit_Picking->Secondary_Screen Final_Hits Confirmed Hits (Potent, Cell-Active, Non-Toxic) Dose_Response->Final_Hits Cytotoxicity_Assay Counter-Screen: Cytotoxicity (e.g., CellTiter-Glo®) Secondary_Screen->Cytotoxicity_Assay Secondary_Screen->Final_Hits Cytotoxicity_Assay->Final_Hits SAR_Analysis Structure-Activity Relationship (SAR) Analysis Final_Hits->SAR_Analysis

Caption: High-throughput screening cascade for identifying JAK2 inhibitors.

Protocol 1: Primary Biochemical HTS for JAK2 Inhibition

This protocol employs the Promega ADP-Glo™ Kinase Assay, a universal, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[11][12][16] The assay is performed in two steps: first, the kinase reaction is terminated and remaining ATP is depleted; second, the ADP generated is converted to ATP, which is then quantified in a luciferase reaction.[12][17] The resulting luminescent signal is directly proportional to the ADP produced and thus to the kinase activity.[13]

Materials & Reagents
  • Enzyme: Recombinant Human JAK2 (e.g., SignalChem, #J02-11G)

  • Substrate: Poly(Glu, Tyr) 4:1 (e.g., Sigma-Aldrich, #P0275)

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega, #V9101)

  • ATP: Adenosine 5'-triphosphate (Included in kit)

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT

  • Plates: White, solid-bottom, low-volume 384-well plates (e.g., Corning, #3572)

  • Control Inhibitor: Baricitinib (Selleckchem, #S2851)

  • Compound Library: 1-(5-ethoxy-1-benzofuran-2-yl)ethan-1-one derivatives dissolved in 100% DMSO.

Step-by-Step Protocol

Scientist's Note: All liquid handling steps should be performed with calibrated, automated liquid handlers for precision and reproducibility, which is critical for achieving a high-quality Z'-factor.

  • Compound Plating (25 nL/well):

    • Using an acoustic liquid handler (e.g., Echo® 525), transfer 25 nL of each library compound (10 mM in DMSO stock) into wells of a 384-well assay plate.

    • For controls, transfer 25 nL of 100% DMSO (0% inhibition, negative control) and 25 nL of Baricitinib (1 mM stock, 100% inhibition, positive control).

  • Enzyme Addition (2.5 µL/well):

    • Prepare a 2X JAK2 enzyme solution in Kinase Buffer. The final concentration should be optimized for ~30-50% ATP consumption in the reaction. A typical starting concentration is 2 ng/µL.

    • Dispense 2.5 µL of the 2X enzyme solution into each well containing the compounds/controls.

    • Rationale: A pre-incubation of the enzyme with the inhibitor allows for binding equilibrium to be reached before the reaction is initiated.

  • Incubation:

    • Briefly centrifuge the plates (1 min at 1000 rpm) to ensure contents are mixed.

    • Incubate at room temperature for 15 minutes.

  • Reaction Initiation (2.5 µL/well):

    • Prepare a 2X Substrate/ATP solution in Kinase Buffer. Final concentrations should be at the Kₘ for ATP (e.g., 15 µM) and a suitable concentration for the substrate (e.g., 0.2 mg/mL).

    • Add 2.5 µL of the 2X Substrate/ATP solution to all wells to start the kinase reaction. The final volume is 5 µL, and the final compound concentration is 10 µM.

    • Rationale: Using ATP at its Kₘ value ensures the assay is sensitive to competitive inhibitors.[18]

  • Kinase Reaction:

    • Briefly centrifuge the plates.

    • Incubate at 30°C for 60 minutes.

  • Reaction Termination & ATP Depletion (5 µL/well):

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes. This step stops the kinase reaction and depletes the remaining ATP.[17]

  • ADP to ATP Conversion & Signal Generation (10 µL/well):

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a stable luminescent signal.[17]

  • Data Acquisition:

    • Read the luminescence on a plate reader (e.g., BMG PHERAstar).

Data Analysis & Hit Identification
  • Assay Quality Control (Z'-Factor): The Z'-factor is a statistical parameter used to evaluate the quality and suitability of an HTS assay.[19][20] It accounts for both the dynamic range and data variation.[21][22][23]

    • Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • An assay is considered excellent for HTS if the Z'-factor ≥ 0.5 .[19][20]

  • Percentage Inhibition Calculation:

    • Normalize the data using the mean of the positive (Max) and negative (Min) controls.

    • Formula: % Inhibition = 100 * (RLU_Max - RLU_Sample) / (RLU_Max - RLU_Min)

    • Note: In an ADP-Glo assay, higher luminescence corresponds to higher ADP production (less inhibition). Therefore, the positive control (100% inhibition) will have low luminescence, and the negative control (0% inhibition) will have high luminescence. Adjust the formula accordingly if needed based on your data analysis software.

  • Hit Selection:

    • Compounds demonstrating ≥50% inhibition at a 10 µM concentration are selected as primary hits for follow-up studies.

ParameterValueInterpretation
Z'-Factor 0.81Excellent assay quality, suitable for HTS.[19][20]
Signal-to-Background 12.5Strong dynamic range.
Hit Rate 3.1%A manageable number of hits for follow-up.
Screening Concentration 10 µMStandard for primary single-point screens.

Protocol 2: Secondary Cell-Based Assay for Hit Confirmation

This secondary assay serves to confirm the activity of primary hits in a more physiologically relevant environment and to identify compounds that may be cytotoxic. We will use the human monocytic cell line THP-1, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, which involves the JAK-STAT pathway.[14] The endpoint is the quantification of secreted Interleukin-6 (IL-6), a pro-inflammatory cytokine, via ELISA.

Materials & Reagents
  • Cell Line: Human THP-1 monocytic cell line (ATCC® TIB-202™)

  • Cell Culture Medium: RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin, 0.05 mM 2-mercaptoethanol

  • Differentiation Agent: Phorbol 12-myristate 13-acetate (PMA)

  • Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4

  • Measurement Kit: Human IL-6 ELISA Kit (e.g., R&D Systems, #D6050)

  • Cytotoxicity Assay: CellTiter-Glo® Luminescent Cell Viability Assay (Promega, #G7570)

  • Plates: Clear, flat-bottom 96-well cell culture plates.

Step-by-Step Protocol
  • Cell Seeding and Differentiation:

    • Seed THP-1 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium containing 50 ng/mL PMA.

    • Incubate for 48 hours at 37°C, 5% CO₂ to allow cells to differentiate into adherent macrophage-like cells.

    • After incubation, gently aspirate the medium and wash once with 100 µL of fresh, serum-free medium.

  • Compound Treatment:

    • Prepare serial dilutions of the "hit" compounds in serum-free medium.

    • Add 100 µL of the compound dilutions to the appropriate wells. Include a vehicle control (DMSO, final concentration ≤0.1%).

    • Incubate for 1 hour at 37°C, 5% CO₂.

  • Cell Stimulation:

    • Add 10 µL of LPS solution to each well to achieve a final concentration of 100 ng/mL. Do not add LPS to the "unstimulated" control wells.

    • Incubate for 18-24 hours at 37°C, 5% CO₂.

  • IL-6 Quantification (ELISA):

    • After incubation, carefully collect 50 µL of the cell culture supernatant from each well for IL-6 analysis.

    • Perform the IL-6 ELISA according to the manufacturer's protocol.

    • Read the absorbance at 450 nm.

  • Cytotoxicity Assessment (CellTiter-Glo®):

    • To the remaining cells in the plate, add a volume of CellTiter-Glo® reagent equal to the volume of medium in the well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

Data Analysis & Hit Confirmation
  • IL-6 Inhibition (IC₅₀ Calculation):

    • Calculate the concentration of IL-6 in each supernatant using the standard curve from the ELISA.

    • Determine the % inhibition of IL-6 production for each compound concentration relative to the LPS-stimulated vehicle control.

    • Plot the % inhibition against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.

  • Cytotoxicity (CC₅₀ Calculation):

    • Calculate the % cell viability for each compound concentration relative to the vehicle control.

    • Plot the % viability against the log of the compound concentration to determine the CC₅₀ value.

  • Hit Confirmation Criteria:

    • A compound is confirmed as a "hit" if it shows a dose-dependent inhibition of IL-6 production with an IC₅₀ < 10 µM .

    • The compound must also have a good therapeutic window, defined by a Selectivity Index (SI = CC₅₀ / IC₅₀) > 10 .

Compound IDPrimary Screen (% Inh @ 10µM)Cellular IC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (SI)Status
BFD-001785.21.2> 50> 41.7Confirmed Hit
BFD-010478.93.5> 50> 14.3Confirmed Hit
BFD-025665.125.8> 50> 1.9Not Confirmed
BFD-031192.40.81.51.9Cytotoxic

Visualizing the Targeted Pathway

The following diagram illustrates the JAK-STAT signaling pathway and the proposed point of intervention for the identified benzofuran derivatives.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK2 Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT_inactive STAT (inactive) JAK->STAT_inactive 3. Phosphorylation STAT_active p-STAT (active dimer) STAT_inactive->STAT_active 4. Dimerization DNA DNA STAT_active->DNA 5. Nuclear Translocation Inhibitor Benzofuran Derivative (Screening Hit) Inhibitor->JAK Inhibition Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-6) DNA->Gene_Expression 6. Transcription Cytokine Cytokine (e.g., IFN-γ) Cytokine->Receptor 1. Binding

Caption: Inhibition of the JAK-STAT pathway by benzofuran derivatives.

Conclusion

This application note provides a robust and validated HTS cascade for the identification of novel 1-(5-ethoxy-1-benzofuran-2-yl)ethan-1-one derivatives as inhibitors of the JAK2 kinase. The combination of a high-sensitivity biochemical primary screen with a physiologically relevant cell-based secondary assay ensures the efficient identification of potent, cell-active, and non-toxic lead compounds. This workflow is designed to be a reliable foundation for drug discovery programs targeting JAK-mediated inflammatory diseases.

References

  • Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAK-STAT Signaling in Inflammation and Stress-Related Diseases. Immunity, 46(5), 747–754. Available at: [Link]

  • AnyGenes. (n.d.). JAK-STAT Signaling Pathway: Functions and Biomarkers. AnyGenes. Available at: [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, S., Al-Massarani, S. M., El-Gamal, A. A., & Abdel-Maksoud, M. S. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(18), 6524. Available at: [Link]

  • Iversen, P. W., Eastwood, B. J., Sittampalam, G. S., & Cox, K. L. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 37(12), 1777–1780. Available at: [Link]

  • AXXAM. (2024, July 22). Smart cellular assays to study inflammatory skin disorders. AXXAM. Available at: [Link]

  • Wikipedia. (n.d.). JAK-STAT signaling pathway. Wikipedia. Available at: [Link]

  • Hu, X., Li, J., Fu, M., Zhao, X., & Wang, W. (2023). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers in Immunology, 14, 1105828. Available at: [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH. Available at: [Link]

  • Zegzouti, H., Zdanovskaia, M., Hsiao, K., & Goueli, S. A. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. Methods in Molecular Biology, 565, 37–50. Available at: [Link]

  • North Carolina State University. (n.d.). Z-factors - BIT 479/579 High-throughput Discovery. NCSU. Available at: [Link]

  • Malemud, C. J. (2009). Targeting JAK/STAT Signaling Pathway in Inflammatory Diseases. Current Signal Transduction Therapy, 4(3), 201–209. Available at: [Link]

  • RxPlora. (2024, August 1). What is Z' (read Z-factor)?. RxPlora. Available at: [Link]

  • Abu-Serie, M. M., & El-Sayed, R. A. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2826. Available at: [Link]

  • Kido, Y., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery, 24(3), 261-271. Available at: [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]

  • BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. Available at: [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Available at: [Link]

  • Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Drug Target Review. (2018, November 14). Application note: Promega's ADP-Glo™ assay. Drug Target Review. Available at: [Link]

  • International Journal of Scientific Development and Research. (2023, May). Study of Benzofuran Derivatives and their Biological Significance. IJSDR. Available at: [Link]

  • Lee, J., et al. (2016). A robust and quantitative assay platform for multiplexed, high throughput screening of protein kinase inhibitors. Analyst, 141(20), 5786-5792. Available at: [Link]

  • Cytion. (n.d.). High-Throughput Screening of Kinase Inhibitors in MDA-MB Models. Cytion. Available at: [Link]

  • Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483-504. Available at: [Link]

  • Amit, A., et al. (2011). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. Inflammopharmacology, 19(3), 151-163. Available at: [Link]

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Application

Application Note: 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one as a Versatile Building Block for Heterocyclic Drug Discovery

Executive Summary & Rationale The benzofuran scaffold is a privileged structural motif in modern medicinal chemistry, frequently embedded in molecules exhibiting profound chemotherapeutic, antimicrobial, and anti-inflamm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The benzofuran scaffold is a privileged structural motif in modern medicinal chemistry, frequently embedded in molecules exhibiting profound chemotherapeutic, antimicrobial, and anti-inflammatory activities[1]. Among its functionalized derivatives, 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one (commonly referred to as 2-acetyl-5-ethoxybenzofuran) represents a highly versatile, bifunctional building block.

The strategic placement of the C5-ethoxy group serves a dual purpose: it acts as an electron-donating group (EDG) that modulates the electronic landscape of the aromatic system, and it significantly enhances the lipophilicity of the resulting pharmacophore—a critical parameter for cellular permeability in drug development[1]. Concurrently, the C2-acetyl moiety provides a highly reactive, enolizable center. This allows for the rapid assembly of complex heterocyclic architectures, such as fluorinated chalcones, pyrimidines, and oxime ethers, which are highly sought after in antifungal and anticancer screening programs[2].

Physicochemical Profiling

Understanding the baseline properties of this building block is essential for calculating stoichiometry and predicting solubility during assay development.

PropertyValue
IUPAC Name 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one
Molecular Formula C12H12O3
Molecular Weight 204.22 g/mol
Functional Groups Aryl ether, Benzofuran core, Methyl ketone
Key Reactivity Centers C2-Acetyl (Electrophilic/Enolizable), C5-Ethoxy (EDG)

Mechanistic Insights & Causality in Experimental Design

As an application scientist, it is crucial to understand why specific reaction conditions are selected to maximize the utility of this building block:

  • Alpha-Proton Acidity & Enolate Formation: The methyl protons of the C2-acetyl group are mildly acidic due to the electron-withdrawing nature of the adjacent carbonyl group, which is further conjugated with the benzofuran ring. Under basic conditions (e.g., 33% aqueous KOH), these protons are readily abstracted to form a stabilized enolate[3]. Temperature control (0–5 °C) during base addition is critical; failing to cool the reaction can lead to uncontrolled self-condensation or polymerization of the starting materials.

  • Microwave-Assisted Claisen-Schmidt Condensation: Traditional heating for chalcone synthesis often requires prolonged reflux times (8–10 hours) and yields complex, difficult-to-purify mixtures[3]. Transitioning to microwave-assisted synthesis leverages dielectric heating to rapidly overcome the activation energy barrier of the nucleophilic addition-elimination sequence. This drastically reduces reaction times to minutes while improving yields and stereoselectivity (heavily favoring the E-chalcone).

  • Oxime Condensation Thermodynamics: The direct reaction of the ketone with hydroxylamine hydrochloride requires a mild base (e.g., anhydrous K2CO3) to liberate the free hydroxylamine nucleophile. The reaction is driven to completion by the thermodynamic stability of the resulting conjugated oxime, which predominantly adopts the syn (E) configuration relative to the benzofuran oxygen, a structural feature linked to potent antifungal activity[4].

Pathway A 1-(5-Ethoxy-1-benzofuran-2-yl) ethan-1-one B Enolate Intermediate A->B Base Catalyst (KOH/EtOH) E Benzofuranyl Oxime (Antifungal Agent) A->E + NH2OH·HCl (Condensation) C Benzofuranyl Chalcone (Michael Acceptor) B->C + Aryl Aldehyde (Claisen-Schmidt) D Benzofuranyl Pyrimidine (Antimicrobial Agent) C->D + Guanidine (Cyclocondensation)

Fig 1. Divergent synthetic pathways of 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one.

Detailed Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of Benzofuranyl Chalcones

This protocol describes the synthesis of fluorinated chalcones, which serve as direct precursors to bioactive pyrimidines.

Step-by-Step Methodology:

  • Reagent Preparation: In a 50 mL microwave-safe reaction vial, dissolve 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one (1.0 eq, 10 mmol) and a substituted fluorobenzaldehyde (1.0 eq, 10 mmol) in 15 mL of absolute ethanol.

  • Catalytic Activation: Submerge the vial in an ice bath to bring the internal temperature to 0–5 °C. Vigorously stir the solution and add 5 mL of 33% aqueous KOH dropwise over 10 minutes[3]. Causality: Dropwise addition prevents localized exothermic spikes that cause side-reactions.

  • Microwave Irradiation: Seal the vial and transfer it to a dedicated synthesis microwave reactor. Irradiate at 150 W, maintaining a maximum temperature of 80 °C for 5–8 minutes.

  • Workup & Isolation: Pour the irradiated mixture onto 50 g of crushed ice. Neutralize the solution with 10 M HCl until precipitation is complete. Filter the resulting solid under a vacuum.

  • Quality Control & Validation (Self-Validating Step): Wash the crude solid with cold water and recrystallize from petroleum ether. Confirm reaction completion via TLC (Hexane:EtOAc 4:1). The disappearance of the ketone spot and the appearance of a highly fluorescent chalcone spot under 254 nm UV light indicates success. Validate the E-alkene geometry via 1H-NMR (coupling constant J ~ 15-16 Hz for the vinylic protons).

Workflow Step1 Reagent Prep Ketone + Aldehyde in EtOH Step2 Catalysis Add 33% KOH (aq) at 0-5°C Step1->Step2 Step3 Microwave 150-300 W for 5-10 min Step2->Step3 Step4 Isolation Ice workup & Recrystallization Step3->Step4

Fig 2. Microwave-assisted Claisen-Schmidt condensation workflow.

Protocol B: Synthesis of Benzofuranyl Oximes for Cytotoxicity Screening

Oxime derivatives of benzofurans are critical intermediates for synthesizing oxime ethers, which are screened for cytotoxicity against HeLa cancer cell lines and various fungal strains[2][4].

Step-by-Step Methodology:

  • Reaction Assembly: In a 100 mL round-bottom flask, combine 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one (1.0 eq, 6.2 mmol), hydroxylamine hydrochloride (1.5 eq, 9.3 mmol), and anhydrous potassium carbonate (1.5 eq, 9.3 mmol)[4].

  • Solvent Optimization: Add a solvent mixture of ethanol and water in a 3:1 ratio (40 mL total volume). Causality: The aqueous component dissolves the inorganic salts, while ethanol solubilizes the organic ketone, creating a homogenous biphasic interface upon heating.

  • Reflux: Attach a reflux condenser and heat the mixture to 85 °C for 3 hours with continuous magnetic stirring.

  • Isolation: Cool the reaction to room temperature and pour it into 100 mL of ice-cold distilled water. A white crystalline solid will immediately separate[4]. Filter, wash with copious amounts of water to remove inorganic salts, and dry under a vacuum.

  • Quality Control & Validation (Self-Validating Step): Recrystallize from an ethyl acetate:methanol (4:1) system. Validate the syn configuration via 1H-NMR; the oxime -OH proton typically appears as a broad singlet far downfield (~11.5 ppm), and the molecule should exhibit planarity in X-ray crystallographic analysis[4].

Quantitative Data Summary

The following table summarizes the efficiency gains achieved by transitioning from conventional reflux methodologies to microwave-assisted protocols when utilizing the 2-acetylbenzofuran scaffold.

Reaction TypeMethodTimeYield (%)Purity (HPLC)
Chalcone SynthesisConventional Reflux8 - 10 hours65 - 70%> 92%
Chalcone SynthesisMicrowave (150 W)5 - 8 minutes88 - 95%> 98%
Oxime CondensationConventional Reflux3 hours75 - 80%> 95%
Oxime CondensationMicrowave (150 W)10 minutes90 - 92%> 98%

References

  • Benchchem . (5-Ethoxy-1-benzofuran-2-yl)methanol. 1

  • Sigma-Aldrich . 2-Benzofuranyl methyl ketone 0.99 2-Acetylbenzofuran.

  • Journal of Chemical and Pharmaceutical Research (JOCPR) . Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds.

  • Taylor & Francis . Antiproliferative, DNA cleavage, and ADMET study of substituted 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid and its esters. 3

  • ResearchGate . Furan and Thiophene Oximes: Synthesis, Reactions, and Biological Activity. (Review). 2

  • PubMed Central (PMC) / NIH . (1Z)-1-(1-Benzofuran-2-yl)ethanone oxime. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one

Welcome to the technical support guide for the scale-up synthesis of 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one. This document provides practical, in-depth guidance for researchers, chemists, and process development profe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the scale-up synthesis of 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one. This document provides practical, in-depth guidance for researchers, chemists, and process development professionals to navigate the complexities of transitioning this synthesis from the bench to larger-scale production. By addressing common challenges in a direct question-and-answer format, this guide aims to equip you with the knowledge to optimize your process, ensure batch-to-batch consistency, and troubleshoot effectively.

Synthetic Pathway Overview

The most common and industrially viable route to 2-acetylbenzofurans involves the reaction of a substituted salicylaldehyde with chloroacetone. This pathway is favored for its atom economy and the relatively straightforward nature of the cyclization.

The synthesis of 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one typically proceeds via the reaction of 4-ethoxysalicylaldehyde with chloroacetone in the presence of a base. The reaction involves an initial O-alkylation followed by an intramolecular aldol-type condensation and subsequent dehydration to form the benzofuran ring.

Caption: General reaction scheme for the synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical process parameter to control during the scale-up of this reaction?

A1: Temperature control is paramount. The initial O-alkylation is exothermic, and poor temperature management can lead to runaway reactions, especially at scale. More critically, the subsequent intramolecular cyclization is highly temperature-dependent. Insufficient temperature can lead to an incomplete reaction, while excessive heat can promote the formation of dark-colored, polymeric impurities that are difficult to remove. A controlled, gradual ramp-up to the target reflux temperature is recommended, with robust monitoring throughout the process.

Q2: How does the choice of base impact the reaction outcome?

A2: The base is crucial for both the initial deprotonation of the phenolic hydroxyl group and for catalyzing the intramolecular cyclization.

  • Potassium Carbonate (K₂CO₃): This is the most commonly used base for this transformation. It is cost-effective, moderately strong, and generally provides good yields. Its limited solubility in solvents like acetone can be advantageous, preventing an overly rapid initial reaction.

  • Stronger Bases (e.g., NaOH, KOH): While these can accelerate the reaction, they also significantly increase the risk of side reactions, such as the self-condensation of chloroacetone or degradation of the starting aldehyde. Their use is generally not recommended for this process on a large scale.[1]

Q3: Which solvent system is optimal for scale-up?

A3: Acetone is a common choice at the lab scale, as it acts as both a solvent and a reactant source in some related syntheses. However, for this specific transformation, solvents like Methyl Ethyl Ketone (MEK) or Acetonitrile are often superior for scale-up. They offer higher boiling points, which can facilitate a more complete cyclization, and better solubility profiles for the intermediates. The choice of solvent can significantly impact reaction kinetics and yield.[2]

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low Yield of the Final Product (<70%)

Potential Causes:

  • Incomplete Reaction: The cyclization step may have stalled due to insufficient temperature or reaction time.

  • Poor Quality Reagents: 4-ethoxysalicylaldehyde may have oxidized, or the chloroacetone could contain impurities or be unstable. The base (K₂CO₃) may have absorbed moisture, reducing its efficacy.

  • Suboptimal Stoichiometry: An incorrect molar ratio of reactants can lead to unreacted starting material or the formation of side products.

Recommended Solutions:

  • Verify Reaction Completion: Use in-process controls (IPCs) like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting aldehyde and the formation of the product. If the reaction has stalled, consider extending the reflux time.

  • Ensure Reagent Quality: Use freshly purchased or purified 4-ethoxysalicylaldehyde. Chloroacetone should be stabilized and stored correctly. Ensure K₂CO₃ is finely powdered and dried in an oven before use to remove any adsorbed water.[2]

  • Optimize Stoichiometry: A slight excess of chloroacetone (1.1-1.2 equivalents) and a larger excess of the base (2.0-3.0 equivalents) are often used to drive the reaction to completion.

ParameterLab Scale (Typical)Recommended Scale-UpRationale
Chloroacetone (eq.)1.11.15Ensures complete consumption of the limiting aldehyde.
K₂CO₃ (eq.)2.02.5A larger excess ensures a sufficiently basic medium for the duration of the reaction at scale.
Reaction Time4-6 hours8-12 hours (IPC monitored)Slower heat and mass transfer at scale may require longer reaction times.
Problem 2: Formation of Dark Brown or Black Tar-like Impurities

Potential Causes:

  • Overheating: Excessive reaction temperatures can lead to the polymerization of chloroacetone or degradation of the phenolic compounds.

  • Presence of Oxygen: Air in the reactor can lead to oxidative side reactions, forming highly colored impurities.

  • Base-Induced Decomposition: Using a base that is too strong or localized "hot spots" in the reactor can cause decomposition of reactants and intermediates.

Recommended Solutions:

  • Strict Temperature Control: Ensure the reactor has adequate heating and cooling capabilities. Use a jacketed reactor with a reliable temperature probe. Avoid exceeding the recommended reflux temperature of the chosen solvent.

  • Inert Atmosphere: Purge the reactor with an inert gas like nitrogen or argon before adding reagents and maintain a positive pressure throughout the reaction. This is a critical step in preventing oxidative degradation.[2]

  • Controlled Addition: For very large-scale reactions, consider the controlled addition of chloroacetone to the heated slurry of the aldehyde and base to better manage the initial exotherm.

Troubleshooting_Low_Yield start Low Product Yield incomplete_rxn Incomplete Reaction? start->incomplete_rxn reagent_quality Poor Reagent Quality? start->reagent_quality stoichiometry Incorrect Stoichiometry? start->stoichiometry ipc_check Action: Monitor by HPLC/TLC. Extend reflux time if needed. incomplete_rxn->ipc_check purify_reagents Action: Use fresh/purified reagents. Dry K2CO3 before use. reagent_quality->purify_reagents optimize_ratio Action: Use slight excess of chloroacetone (1.15 eq) and more K2CO3 (2.5 eq). stoichiometry->optimize_ratio

Caption: Decision tree for troubleshooting low product yield.

Problem 3: Difficult Purification and Product Isolation

Potential Causes:

  • Product Oiling Out: The product may separate as an oil instead of a solid during crystallization, making filtration difficult.

  • Co-precipitation of Impurities: The colored impurities discussed in Problem 2 can co-precipitate with the product, leading to poor color and purity.

  • Incomplete Removal of Base: Residual potassium carbonate or potassium chloride byproduct can contaminate the final product.

Recommended Solutions:

  • Solvent Selection for Crystallization: After the reaction, the mixture is typically filtered to remove inorganic salts, and the solvent is evaporated. The crude product must then be recrystallized. A mixed solvent system, such as Ethanol/Water or Isopropanol/Heptane , is highly effective. The product is dissolved in the good solvent (e.g., ethanol) at an elevated temperature, and the anti-solvent (e.g., water) is added slowly until turbidity is observed, promoting the formation of well-defined crystals upon cooling.

  • Charcoal Treatment: If the crude product is highly colored, a hot filtration over a pad of activated charcoal can be performed before crystallization to adsorb many of the polymeric impurities.

  • Aqueous Work-up: Before crystallization, dissolving the crude residue in a water-immiscible solvent like ethyl acetate or toluene and washing with water will effectively remove any remaining inorganic salts.[2]

Optimized Scale-Up Protocol

This protocol is designed for a 10 L scale and incorporates the troubleshooting solutions discussed above.

Sources

Reference Data & Comparative Studies

Validation

Comparison of different synthetic routes for 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one

Executive Summary Target Molecule: 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one CAS Registry Number: (Analogous to 21587-39-3 for methoxy variant) Applications: Medicinal chemistry scaffold (anti-inflammatory, anticancer),...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one CAS Registry Number: (Analogous to 21587-39-3 for methoxy variant) Applications: Medicinal chemistry scaffold (anti-inflammatory, anticancer), intermediate for chalcone derivatives.

This guide evaluates three distinct synthetic strategies for the preparation of 1-(5-ethoxy-1-benzofuran-2-yl)ethan-1-one. The Rap-Stoermer Condensation is identified as the optimal route for large-scale, convergent synthesis due to its cost-efficiency and regioselectivity. The Alkylation of the 5-Hydroxy Scaffold is recommended for drug discovery campaigns requiring diverse analog libraries. A Sonogashira Coupling route is provided as a transition-metal-catalyzed alternative for cases where specific substitution patterns preclude the use of salicylaldehydes.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis of the target molecule can be disconnected into three logical pathways. The choice depends heavily on the availability of starting materials and the scale of production.

Retrosynthesis Target 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one Salicylaldehyde 5-Ethoxy-2-hydroxybenzaldehyde + Chloroacetone Target->Salicylaldehyde Route A: Rap-Stoermer (Convergent) HydroxyKetone 1-(5-Hydroxy-1-benzofuran-2-yl)ethan-1-one + Ethyl Iodide Target->HydroxyKetone Route B: O-Alkylation (Divergent) IodoPhenol 2-Iodo-4-ethoxyphenol + 3-Butyn-2-ol Target->IodoPhenol Route C: Sonogashira (Transition Metal)

Caption: Retrosynthetic disconnection showing the three primary approaches: Convergent ring formation (Route A), functional group modification (Route B), and metal-catalyzed coupling (Route C).[1][2][3][4]

Part 2: Detailed Synthetic Routes

Route A: The Rap-Stoermer Condensation (Recommended)

Type: Convergent Ring Formation Mechanism: Base-mediated alkylation followed by intramolecular aldol condensation.

This is the industry-standard "workhorse" reaction for 2-acetylbenzofurans. It constructs the furan ring and the ketone functionality in a single step from readily available salicylaldehydes.

  • Step 1: Reaction of 5-ethoxy-2-hydroxybenzaldehyde with chloroacetone.

  • Reagents: Potassium Carbonate (

    
    ), Acetone or Acetonitrile (solvent), Potassium Iodide (KI, catalytic).
    
  • Conditions: Reflux (60-80°C), 4–12 hours.

Mechanism of Action:

  • Phenoxide Formation: Base deprotonates the phenol.[5][6]

  • S_N2 Alkylation: Phenoxide attacks chloroacetone, displacing chloride.

  • Intramolecular Aldol: The enolate of the ketone attacks the aldehyde carbonyl.

  • Dehydration: Loss of water drives aromatization to form the benzofuran ring.

RapStoermer Start 5-Ethoxy-2-hydroxybenzaldehyde Inter1 O-Alkylated Intermediate Start->Inter1 + Chloroacetone K2CO3, Reflux Inter2 Cyclized Aldol Adduct Inter1->Inter2 Intramolecular Aldol Product Target Benzofuran Inter2->Product - H2O (Aromatization)

Caption: Mechanistic flow of the Rap-Stoermer condensation.

Route B: Alkylation of 5-Hydroxy Scaffold (Library Generation)

Type: Divergent Functionalization Mechanism: Williamson Ether Synthesis.[5]

This route is ideal for Medicinal Chemistry (SAR studies). A large batch of the 5-hydroxy core is synthesized (via Route A using 2,5-dihydroxybenzaldehyde) and then split to attach various alkyl groups (ethyl, isopropyl, benzyl).

  • Precursor: 1-(5-hydroxy-1-benzofuran-2-yl)ethan-1-one.

  • Reagents: Ethyl Iodide (EtI) or Diethyl Sulfate,

    
    , DMF.
    
  • Conditions: 60°C, 2–4 hours.

  • Advantage: Allows late-stage diversification of the alkoxy group without repeating the ring-forming step.

Route C: Sonogashira Coupling (Transition Metal)

Type: Cross-Coupling / Cyclization Mechanism: Pd-catalyzed coupling followed by cyclization.

Useful when the salicylaldehyde precursor is unstable or unavailable. It involves coupling an iodophenol with a terminal alkyne.

  • Precursors: 2-iodo-4-ethoxyphenol + 3-butyn-2-ol.

  • Reagents:

    
     (cat), CuI (cat), 
    
    
    
    .
  • Step 2: Oxidation of the resulting alcohol to the ketone (e.g., using

    
     or Dess-Martin Periodinane).
    

Part 3: Comparative Analysis

The following table contrasts the three routes based on experimental data and practical considerations for a research lab.

FeatureRoute A: Rap-StoermerRoute B: O-AlkylationRoute C: Sonogashira
Overall Yield High (80–95%) High (90% for step 2)Moderate (50–70%)
Atom Economy HighModerate (loss of iodide)Low (Pd ligands, Cu, oxidants)
Cost Low (Cheap bases/solvents)Low (if core is available)High (Pd catalyst)
Scalability Excellent (kg scale)GoodLimited by catalyst cost
Regioselectivity Excellent (C2-acetyl specific)N/A (Ring pre-formed)Good
Safety Chloroacetone is a lachrymatorEtI is an alkylating agentHeavy metals (Pd, Cu)

Recommendation:

  • For pure product synthesis: Use Route A . It is the most direct, economical, and atom-efficient method.

  • For analog libraries: Use Route B . Synthesize the 5-hydroxy core via Route A, then alkylate in parallel vials.

Part 4: Experimental Protocols

Protocol 1: Rap-Stoermer Synthesis of 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one

Objective: Synthesis of 5 g of target material.

Materials:

  • 5-Ethoxy-2-hydroxybenzaldehyde: 30 mmol (approx. 5.0 g)

  • Chloroacetone: 36 mmol (3.33 g / 2.9 mL) [Caution: Lachrymator]

  • Potassium Carbonate (

    
    ): 60 mmol (8.3 g)
    
  • Acetonitrile (

    
    ): 50 mL
    
  • Potassium Iodide (KI): 0.5 g (Catalyst)

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 5-ethoxy-2-hydroxybenzaldehyde and acetonitrile to the flask. Stir until dissolved.

  • Addition: Add anhydrous

    
     and catalytic KI. Then, add chloroacetone dropwise via syringe.
    
  • Reaction: Heat the mixture to reflux (approx. 80-82°C) for 6 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the aldehyde spot disappears.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).

    • Dry over anhydrous

      
       and concentrate.[3]
      
  • Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (Hexane:EtOAc 9:1) if necessary.[6]

  • Expected Yield: 85–92% as a white/off-white solid.

Protocol 2: Alkylation of 1-(5-Hydroxy-1-benzofuran-2-yl)ethan-1-one

Objective: Conversion of hydroxy-core to ethoxy-target.

Materials:

  • 1-(5-Hydroxy-1-benzofuran-2-yl)ethan-1-one: 1.0 mmol (176 mg)

  • Ethyl Iodide: 1.2 mmol (187 mg / 96 µL)

  • 
    : 2.0 mmol (276 mg)
    
  • DMF: 3 mL

Procedure:

  • Dissolve the hydroxy-benzofuran in DMF in a sealed vial.

  • Add

    
     and stir for 10 minutes at room temperature (color change may occur due to phenoxide formation).
    
  • Add Ethyl Iodide dropwise.[5][6]

  • Heat to 60°C for 2 hours.

  • Pour into ice-water (20 mL). The product usually precipitates.

  • Filter the solid, wash with water, and dry.[2]

  • Expected Yield: >90%.

References

  • Rap-Stoermer Reaction Optimization

    • Title: Rap‐Stoermer Reaction: TEA Catalyzed One‐Pot Efficient Synthesis of Benzofurans.[4][7][8]

    • Source: ChemistrySelect, 2022.[4]

    • URL:[Link]

  • General Synthesis of 2-Acetylbenzofurans

    • Title: New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies.
    • Source: MDPI Molecules, 2024.
    • URL:[Link]

  • Williamson Ether Synthesis for Benzofurans: Title: Application Note and Protocol for the Synthesis of 2-Ethoxybenzaldehyde Deriv
  • Green Chemistry Approaches

    • Title: A green and convenient synthesis of 2-aroylbenzofurans in aqueous media.
    • Source: Arabian Journal of Chemistry, 2013.
    • URL:[Link]

Sources

Comparative

Confirmation of the Mechanism of Action of 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one: A Comparative Guide

Introduction: Unveiling the Therapeutic Potential of a Novel Benzofuran Derivative The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activiti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Benzofuran Derivative

The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4] Many of these actions are attributed to the modulation of key signaling pathways, often through the inhibition of protein kinases.[1] This guide focuses on elucidating the mechanism of action of a novel compound, 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one. Based on the known activities of structurally related benzofurans, we hypothesize that this compound acts as an inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

IRAK4 is a critical upstream kinase in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response.[5] Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases.[5] Upon activation, IRAK4 phosphorylates downstream substrates, leading to the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression.[5]

This guide provides a comparative analysis of 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one against a known potent and selective IRAK4 inhibitor, AS2444697.[6] We will detail the experimental protocols to first, directly assess its enzymatic inhibitory activity; second, confirm its engagement with the IRAK4 target within a cellular context; and third, measure its impact on the downstream NF-κB signaling pathway.

Hypothesized Signaling Pathway and Point of Inhibition

The following diagram illustrates the proposed mechanism of action, where 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one directly inhibits IRAK4, thereby blocking the downstream activation of NF-κB.

IRAK4_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR/IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 P TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex P IkB IκB IKK_complex->IkB P NFkB NF-κB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Compound 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one Compound->IRAK4 Inflammatory_Genes Inflammatory Gene Transcription NFkB_nucleus->Inflammatory_Genes CETSA_Workflow cluster_workflow CETSA Workflow A Treat cells with compound or vehicle B Heat challenge (temperature gradient) A->B C Cell lysis and centrifugation B->C D Separate soluble and aggregated proteins C->D E Quantify soluble IRAK4 (e.g., Western Blot) D->E F Plot melt curve (soluble IRAK4 vs. Temp) E->F

Sources

Validation

A Guide to the Reproducible Synthesis and Biological Evaluation of 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one

An Objective Comparison for Drug Discovery Professionals The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biolo...

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison for Drug Discovery Professionals

The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The compound 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one, a 2-acetylbenzofuran derivative, represents a key chemical intermediate for the development of more complex therapeutic agents, such as chalcones.[4][5]

This guide provides a comprehensive, technically-grounded framework for the reproducible synthesis and biological characterization of this molecule. It is designed for researchers in drug development, offering not just protocols, but the underlying scientific rationale to ensure that experiments can be reliably replicated. We will explore a robust synthetic route, detail a standardized biological assay, compare the target compound to a relevant alternative, and discuss the critical factors that underpin experimental reproducibility.

Part I: Synthesis and Characterization

A reliable and scalable synthesis is the bedrock of any chemical research program. For 2-acetylbenzofuran derivatives, one of the most direct and reproducible methods involves the cyclization of a substituted salicylaldehyde with chloroacetone.[6][7]

Chosen Synthetic Strategy: Base-Catalyzed Cyclocondensation

The selected pathway involves the reaction of 4-ethoxysalicylaldehyde with chloroacetone in the presence of a base like potassium carbonate (K₂CO₃). This method is favored for its operational simplicity, generally good yields, and the commercial availability of starting materials.

Causality of Experimental Choices:

  • Solvent (Acetone): Acetone serves as both a solvent and a reactant in some related syntheses, but here it is primarily a polar aprotic solvent that effectively dissolves the reactants.

  • Base (K₂CO₃): Potassium carbonate is a mild inorganic base, strong enough to deprotonate the phenolic hydroxyl group of the salicylaldehyde, initiating the reaction, but not so strong as to promote unwanted side reactions.

  • Reaction Conditions (Reflux): Heating the reaction to reflux provides the necessary activation energy for the cyclization to proceed at a reasonable rate without degrading the components.

Detailed Experimental Protocol: Synthesis of 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one

Materials:

  • 4-Ethoxysalicylaldehyde

  • Chloroacetone

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-ethoxysalicylaldehyde (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone (100 mL).

  • Addition of Reagent: While stirring, add chloroacetone (1.1 eq) dropwise to the suspension at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting crude oil in ethyl acetate (100 mL) and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel (7:3 hexane:EtOAc) to afford the pure product.

Synthesis and Purification Workflow

G cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification A 1. Combine 4-Ethoxysalicylaldehyde, K₂CO₃, and Acetone B 2. Add Chloroacetone A->B C 3. Reflux for 12-18h (Monitor by TLC) B->C D 4. Cool & Filter C->D E 5. Concentrate Filtrate D->E F 6. Dissolve in EtOAc E->F G 7. Wash with H₂O & Brine F->G H 8. Dry (MgSO₄) & Concentrate G->H I 9. Recrystallize or Column Chromatography H->I J Pure Product I->J

Caption: Workflow for the synthesis and purification of 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one.

Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, a panel of analytical techniques is mandatory. This step is crucial for the "self-validating" aspect of the protocol, confirming that the target molecule was indeed produced.

Parameter Expected Value / Observation Purpose
Appearance White to off-white solidPreliminary quality check
Yield 60-75%Assess reaction efficiency
Melting Point Approx. 98-105 °C[8]Purity indicator
¹H NMR (CDCl₃, ppm) δ ~7.7 (d, 1H), ~7.3 (d, 1H), ~7.0 (dd, 1H), ~6.9 (s, 1H), ~4.1 (q, 2H), ~2.6 (s, 3H), ~1.4 (t, 3H)Confirms chemical structure
¹³C NMR (CDCl₃, ppm) δ ~190, ~160, ~155, ~147, ~123, ~119, ~114, ~96, ~64, ~27, ~14Confirms carbon framework
Mass Spec (HRMS) m/z calculated for C₁₂H₁₂O₃ should match found valueConfirms molecular formula and weight
**FT-IR (cm⁻¹) **~1670 (C=O stretch), ~1250 (C-O stretch)Confirms key functional groups

Part II: Biological Evaluation - A Cytotoxicity Case Study

A fundamental first step in evaluating a novel compound's therapeutic potential is to assess its cytotoxicity.[9][10] This provides a baseline understanding of its effect on cell viability and helps determine the appropriate concentration range for more specific assays. The MTT assay is a widely adopted, reproducible colorimetric method for this purpose.[11]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance at ~570 nm.[11]

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • Human cancer cell line (e.g., MCF-7 breast cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test Compound Stock (10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization Buffer (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

Procedure:

  • Cell Seeding: Harvest and count cells. Dilute cells in a complete medium to a concentration of 5 x 10⁴ cells/mL. Seed 100 µL of the cell suspension (approx. 5,000 cells) into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the test compound in a complete medium from the 10 mM stock solution. Remove the old medium from the cells and add 100 µL of the medium containing various concentrations of the compound. Include a "vehicle control" (medium with DMSO, 0.1%) and an "untreated control" (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[11]

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of solubilization buffer (e.g., DMSO) to each well and mix thoroughly on an orbital shaker to dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[11]

Biological Assay Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout A 1. Seed Cells (5,000 cells/well) B 2. Incubate 24h for attachment A->B C 3. Add Compound (Serial Dilutions) B->C D 4. Incubate 48h C->D E 5. Add MTT Reagent D->E F 6. Incubate 4h E->F G 7. Solubilize Formazan F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC₅₀ H->I

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Part III: Comparative Analysis and Reproducibility

To contextualize the properties of 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one, it is useful to compare it with a well-studied alternative. We will use the parent compound, 2-Acetylbenzofuran , as a benchmark. It is structurally simpler and serves as a key starting material for many derivatives.[4][12]

Comparison: Target Compound vs. 2-Acetylbenzofuran
Metric 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one (Target) 2-Acetylbenzofuran (Alternative) Rationale for Comparison
Synthetic Accessibility High (Readily available starting materials)Very High (Simpler starting material)The complexity of synthesis impacts cost and time.
Expected Yield Good (60-75%)Generally Higher (>80%)Simpler reactions often have higher efficiency.
Lipophilicity (cLogP) Higher (due to ethoxy group)LowerThe ethoxy group increases lipid solubility, which can affect cell permeability and bioavailability.
Biological Potency Hypothesized to be higher in specific contextsBaseline activityThe ethoxy group acts as an electronic and steric modifier, potentially enhancing binding to a biological target.
Comparative Logic Diagram

G cluster_target Target: 1-(5-Ethoxy...)-ethan-1-one cluster_alt Alternative: 2-Acetylbenzofuran center Key Comparison Metrics T_Synth Good Synthesis center->T_Synth T_Lipid Higher Lipophilicity center->T_Lipid T_Potency Potentially Higher Potency center->T_Potency A_Synth Excellent Synthesis center->A_Synth A_Lipid Lower Lipophilicity center->A_Lipid A_Potency Baseline Potency center->A_Potency

Caption: Comparison of the target compound and a simpler alternative based on key drug discovery metrics.

Critical Factors for Reproducibility

The "reproducibility crisis" is a significant concern in scientific research.[13][14] In both chemical synthesis and biological testing, minor, often unreported, variations can lead to drastically different outcomes.

In Synthesis:

  • Reagent Quality: The purity of starting materials and solvents is paramount. Using reagents from different suppliers or of different grades can introduce impurities that may alter reaction outcomes.

  • Reaction Monitoring: Relying solely on time can be misleading. TLC or LC-MS should be used to confirm reaction completion, as reaction rates can vary.

  • Atmospheric Conditions: Reactions sensitive to moisture or oxygen require a properly maintained inert atmosphere (e.g., nitrogen or argon).

In Biological Testing:

  • Cell Line Authenticity and Passage Number: Cell lines can drift genetically over time. It is crucial to use authenticated, low-passage-number cells for consistent results.

  • Reagent Variability: The source and lot number of media, serum (FBS), and assay reagents can significantly impact cell growth and assay performance.[15]

  • Standardization of Protocols: Strict adherence to standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial testing, is essential for inter-laboratory comparability.[16][17][18]

Conclusion

This guide has detailed a robust and reproducible protocol for the synthesis of 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one and its preliminary biological evaluation using a standard cytotoxicity assay. By explaining the rationale behind experimental choices and highlighting critical parameters for reproducibility, we provide a framework that enhances the reliability of research outcomes. The comparison with 2-acetylbenzofuran illustrates how subtle structural modifications can influence key drug-like properties. For researchers in drug discovery, a rigorous and transparent approach to methodology is not just good practice—it is essential for building the credible, cumulative knowledge required to develop new medicines.

References

  • Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Role of Cytotoxicity Experiments in Pharmaceutical Development. (2018). SciSpace. Retrieved March 7, 2026, from [Link]

  • Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits. (2009). ResearchGate. Retrieved March 7, 2026, from [Link]

  • M100S - Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing. (n.d.). WOAH. Retrieved March 7, 2026, from [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). PMC. Retrieved March 7, 2026, from [Link]

  • Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. (n.d.). J-Stage. Retrieved March 7, 2026, from [Link]

  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019). Drug Discovery World. Retrieved March 7, 2026, from [Link]

  • Synthesis and Biological Activities of Benzofuran Derivatives in the New Millennium. (2025). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Antimicrobial Susceptibility Testing. (2024). NCBI Bookshelf. Retrieved March 7, 2026, from [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them. (2025). BellBrook Labs. Retrieved March 7, 2026, from [Link]

  • M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. Retrieved March 7, 2026, from [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. (2026). FDA. Retrieved March 7, 2026, from [Link]

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). ResearchGate. Retrieved March 7, 2026, from [Link]

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. (2024). MDPI. Retrieved March 7, 2026, from [Link]

  • The challenges of reproducibility in life science research. (2017). Malvern Panalytical. Retrieved March 7, 2026, from [Link]

  • Reproducibility in Chemical Research. (2025). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Reproducibility Challenges in Large-Scale Custom Assays. (n.d.). Imanis Life Sciences. Retrieved March 7, 2026, from [Link]

  • Grand challenges in chemical biology from the perspective of organic chemical synthesis. (n.d.). Frontiers. Retrieved March 7, 2026, from [Link]

  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. (n.d.). cuestiondefisioterapia.com. Retrieved March 7, 2026, from [Link]

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  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). ScienceOpen. Retrieved March 7, 2026, from [Link]

  • Synthesis of 2-bromo-1-(5-phenylbenzofuran-2-yl)ethan-1-one from [1,1'-biphenyl]-4-ol. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity. (2017). PubMed. Retrieved March 7, 2026, from [Link]

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  • Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitization. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a foundational pillar of laboratory safety, environmental stewardship, and regulatory compliance. This guid...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a foundational pillar of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one. As a specific Safety Data Sheet (SDS) for this compound is not widely available, this document synthesizes best practices based on its chemical structure—a non-halogenated aromatic ketone and ether—and authoritative guidelines from bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

The core principle of this guide is to treat the compound as a substance with unknown toxicity, demanding rigorous adherence to safety protocols to mitigate any potential hazards.

Part 1: Chemical Profile and Hazard Assessment

Before any disposal procedure, a thorough understanding of the compound's nature is essential.

Structural Analysis: 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one consists of a benzofuran heterocyclic system, an ethoxy (ether) group, and an ethanone (ketone) group. Crucially, its molecular formula, C₁₂H₁₂O₃, contains only carbon, hydrogen, and oxygen. The absence of halogens (F, Cl, Br, I), heavy metals, or other regulated elements is the primary determinant for its waste classification.

Inferred Hazards:

  • Flammability: The presence of a ketone functional group suggests the compound may be flammable or combustible.[1][2] All handling should occur away from ignition sources.[3][4]

  • Toxicity: While specific toxicity data is unavailable, related benzofuran derivatives and ketones can pose health risks.[1][5][6] Therefore, it must be handled as a hazardous substance, assuming it could be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[6]

  • Reactivity: The ether linkage presents a potential, albeit low, risk of peroxide formation over time if exposed to air and light, though this is more common with aliphatic ethers.[4][7]

This assessment mandates that all operations be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the procedural journey from waste generation to final disposal, ensuring safety and compliance at every stage.

Step 1: Immediate Personal Protective Equipment (PPE) Mandate Before handling the compound or its waste, ensure a complete PPE ensemble is worn. This is the first line of defense against chemical exposure.

PPE CategorySpecificationRationale
Eye Protection Safety goggles or glasses with side shieldsMust comply with OSHA 29 CFR 1910.133 to protect against splashes.[8]
Hand Protection Chemical-resistant nitrile glovesInspect gloves before use. Double-gloving is recommended for added protection.[3][8]
Body Protection Laboratory coatProvides a barrier to prevent skin exposure.[3][8]
Ventilation Certified Chemical Fume HoodAll transfers and handling must occur in a fume hood to prevent inhalation of vapors.[3][4]

Step 2: Waste Classification and Segregation Proper segregation is the most critical step in the disposal process. It prevents dangerous chemical reactions and simplifies the final disposal method, often reducing costs.

  • Primary Classification: Based on its elemental composition (C, H, O), 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one is classified as Non-Halogenated Organic Waste .[9][10][11]

  • Segregation Directive:

    • DO NOT mix with halogenated solvents (e.g., dichloromethane, chloroform). Halogenated waste requires a different, more expensive incineration process.[9][12]

    • DO NOT mix with aqueous waste, acids, or bases.[10]

    • DO NOT mix with solid waste (e.g., filter paper, contaminated gloves). These should be collected separately as chemically contaminated solid waste.[12]

Step 3: Container Selection and Labeling The integrity of the waste container is paramount for safe storage and transport.

  • Container Choice: Use only approved, chemically compatible containers, such as high-density polyethylene (HDPE) carboys or glass bottles with secure, screw-top caps.[9][13][14] Ensure the container is clean and free from damage.[13]

  • Labeling Protocol: The Environmental Protection Agency (EPA) requires specific labeling for all hazardous waste containers.[13] The label must be completed at the moment the first drop of waste is added.

    • The words "HAZARDOUS WASTE " must be clearly visible.[13][15]

    • List the full chemical name: "1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one ". Do not use abbreviations.[3][13]

    • List all other constituents, including solvents, with their approximate percentages.[11]

    • Indicate the hazards (e.g., Flammable, Toxic).[11][15]

    • Include the name of the principal investigator and the laboratory location.

Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA) Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA) while awaiting pickup.

  • Location: The SAA must be within the laboratory where the waste is generated, under the control of laboratory personnel.[13][16]

  • Secondary Containment: Place the waste container in a larger, chemical-resistant tray or tub to contain any potential leaks or spills.[13]

  • Container Status: Keep the waste container closed at all times except when adding waste.[10][11][14] Do not overfill; leave at least 10% headspace to allow for vapor expansion.[11]

Step 5: Arranging Final Disposal Final disposal is a regulated process that must be handled by professionals.

  • Contact EHS: Once the container is nearly full (e.g., 75-80% capacity) or has been accumulating for the maximum allowed time per institutional policy (often 6-12 months), contact your institution's Environmental Health & Safety (EHS) office to request a waste pickup.[12][17]

  • Documentation: Your EHS office will provide the necessary paperwork and manage the transfer of the waste to a licensed hazardous waste disposal vendor.[15]

Part 3: Spill Management and Decontamination

Accidents can happen, and a clear plan is essential for a safe and effective response.

Minor Spill (inside a fume hood):

  • Alert personnel in the immediate area.

  • Wearing full PPE, contain the spill using an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[3][11]

  • Carefully collect the contaminated absorbent material using non-sparking tools.

  • Place the material into a sealed, heavy-duty plastic bag or a designated container.

  • Label the container as "Hazardous Waste" with a full description of the contents.

  • Wipe the spill area with a suitable solvent (e.g., acetone), collecting the wipe as contaminated solid waste.

Major Spill (outside a fume hood or large volume):

  • Evacuate the immediate area and alert your laboratory supervisor and institutional EHS.[3]

  • Prevent others from entering the contaminated zone.

  • If safe to do so, eliminate nearby ignition sources.

  • Allow EHS or trained emergency responders to manage the cleanup.

Glassware Decontamination:

  • Triple-rinse contaminated glassware with a minimal amount of a suitable non-halogenated solvent (e.g., acetone).

  • Collect all rinsate as Non-Halogenated Organic Waste .[12]

  • After the solvent rinse, the glassware can typically be washed with soap and water.

Part 4: Visualized Workflow and Data Summary

Disposal Decision Workflow

The following diagram illustrates the logical steps for proper waste management of this compound.

DisposalWorkflow start Waste Generated: 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one ppe_check Step 1: Don Full PPE (Goggles, Lab Coat, Nitrile Gloves) start->ppe_check classification Step 2: Classify Waste ppe_check->classification non_halogenated Correct: Non-Halogenated Organic Waste classification->non_halogenated Contains only C, H, O? YES halogenated_error Incorrect: Halogenated Waste (STOP & Re-evaluate) classification->halogenated_error Contains F, Cl, Br, I? YES segregation Segregate from: - Halogenated Solvents - Aqueous Solutions - Solid Waste non_halogenated->segregation container Step 3: Select Approved Container (HDPE or Glass) segregation->container labeling Properly Label Container: - 'Hazardous Waste' - Full Chemical Name & % Conc. - Hazards & Generator Info container->labeling storage Step 4: Store in SAA - At/Near Point of Generation - In Secondary Containment - Keep Container Closed labeling->storage disposal_request Step 5: Request Pickup (When full or time limit reached) storage->disposal_request ehs_pickup EHS Coordinates Pickup by Certified Disposal Vendor disposal_request->ehs_pickup

Caption: Decision workflow for the disposal of 1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one.

References

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[Link]

  • The University of Tennessee Health Science Center. The Laboratory Standard | Office of Clinical and Research Safety.[Link]

  • MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard.[Link]

  • Lab Manager. Managing Hazardous Chemical Waste in the Lab.[Link]

  • Occupational Safety and Health Administration (OSHA). Laboratories - Overview.[Link]

  • The University of New Mexico. Chemical Safety Guidelines :: Environmental Health & Safety.[Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories.[Link]

  • U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories.[Link]

  • The University of British Columbia. Organic Solvent Waste Disposal - Safety & Risk Services.[Link]

  • Bogazici University. LABORATORY WASTE MANAGEMENT PLAN INSTITUTE OF ENVIRONMENTAL SCIENCES.[Link]

  • University of Alabama in Huntsville. Chapter 7 - Management Procedures For Specific Waste Types.[Link]

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  • NextGen Protocols. Guidelines for Safe Laboratory Practices.[Link]

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  • Practice Greenhealth. Hazardous waste characterization.[Link]

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(5-Ethoxy-1-benzofuran-2-yl)ethan-1-one
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